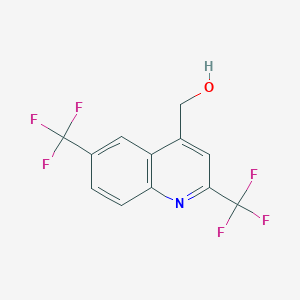

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

Description

Historical Context of Fluorinated Quinoline Derivatives

The development of fluorinated quinoline derivatives represents one of the most successful applications of organofluorine chemistry in pharmaceutical research, with origins tracing back to the early 1960s. The discovery of nalidixic acid in 1962 marked the beginning of quinolone antimicrobial research, initially emerging as an impurity during chloroquine synthesis before recognition of its antibacterial properties. This serendipitous discovery established the quinoline scaffold as a privileged structure in medicinal chemistry, setting the stage for subsequent fluorine-containing modifications.

The transformative moment in quinolone history occurred in 1980 when researchers at Kyorin Pharmaceutical Company demonstrated that the addition of a fluorine atom to the quinolone ring resulted in antibiotics with significantly broader antimicrobial activity. Norfloxacin emerged as the first fluoroquinolone, representing a quantum leap in antimicrobial potency and spectrum compared to earlier non-fluorinated derivatives. This breakthrough established the 6-position fluorine substitution as a critical structural modification, leading to the development of numerous clinically successful fluoroquinolones including ciprofloxacin and ofloxacin.

The evolution from single fluorine substitution to more complex fluorinated patterns, including trifluoromethyl groups, represents the continued refinement of quinoline pharmacophores. Research conducted throughout the 1980s and 1990s demonstrated that multiple fluorine substituents could provide additive benefits in terms of metabolic stability, lipophilicity, and target selectivity. The transition from simple fluorine atoms to trifluoromethyl groups reflects the growing understanding of how different fluorinated substituents influence molecular properties and biological activity.

| Historical Milestone | Year | Key Development | Impact |

|---|---|---|---|

| Nalidixic acid discovery | 1962 | First quinolone antimicrobial | Established quinoline scaffold |

| Norfloxacin development | 1980 | First fluoroquinolone | Demonstrated fluorine enhancement |

| Ciprofloxacin introduction | 1983 | Enhanced fluoroquinolone | Expanded therapeutic applications |

| Trifluoromethyl derivatives | 1990s-2000s | Multi-fluorine substitution | Property optimization |

The incorporation of trifluoromethyl groups into quinoline derivatives represents a more recent development in this evolutionary trajectory. These substituents offer advantages beyond simple fluorine atoms, including increased lipophilicity, enhanced metabolic stability, and unique electronic effects that can modulate biological activity. The development of this compound exemplifies this progression, combining the proven quinoline pharmacophore with advanced fluorination patterns designed to optimize molecular properties for specific applications.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within the broader landscape of organofluorine chemistry, representing the successful integration of multiple fluorine-containing functional groups within a single molecular framework. The compound demonstrates several fundamental principles of organofluorine chemistry, including the extraordinary strength of carbon-fluorine bonds, which average around 480 kilojoules per mole and provide exceptional thermal and chemical stability. This bond strength, significantly greater than other carbon-halogen bonds, contributes to the compound's resistance to metabolic degradation and chemical decomposition.

The electronic properties of the compound are profoundly influenced by the high electronegativity of fluorine, which at 3.98 represents the highest value among all elements. This characteristic creates substantial dipole moments within the carbon-fluorine bonds, measuring approximately 1.41 Debye, which significantly affect the compound's interactions with biological targets and other molecules. The cumulative effect of six fluorine atoms within the two trifluoromethyl groups creates a highly polarized molecular environment that can enhance binding affinity and selectivity in biological systems.

The low polarizability of fluorine, measured at 0.56 × 10⁻²⁴ cubic centimeters, contributes to the compound's unique intermolecular interaction profile. This property, combined with the relatively small van der Waals radius of fluorine at 1.47 Angstroms, allows for effective molecular packing without introducing significant steric strain. The result is a molecule that can maintain favorable conformational flexibility while benefiting from the electronic effects of extensive fluorination.

The synthesis and utilization of this compound also reflects advances in fluorination methodology that have made complex polyfluorinated molecules more accessible. The ability to introduce multiple trifluoromethyl groups selectively into aromatic heterocycles represents a significant achievement in synthetic organofluorine chemistry. These methodological advances have enabled the systematic exploration of structure-property relationships in fluorinated heterocycles, contributing to the development of more effective pharmaceutical and materials applications.

| Property | Standard Value | Fluorinated Impact | Significance |

|---|---|---|---|

| Carbon-Fluorine Bond Energy | 480 kJ/mol | Highest among C-X bonds | Enhanced stability |

| Fluorine Electronegativity | 3.98 | Highest among elements | Strong dipole moments |

| Fluorine Polarizability | 0.56 × 10⁻²⁴ cm³ | Lowest among atoms | Reduced intermolecular forces |

| Van der Waals Radius | 1.47 Å | Close to hydrogen | Minimal steric effects |

Position within Trifluoromethylated Heterocyclic Compounds

This compound represents a sophisticated example within the rapidly expanding class of trifluoromethylated heterocyclic compounds, which have gained considerable prominence in pharmaceutical, agrochemical, and materials applications. The compound exemplifies the strategic use of trifluoromethyl groups to enhance molecular properties including lipophilicity, metabolic stability, and pharmacokinetic characteristics. Within this context, the dual trifluoromethyl substitution pattern creates a unique electronic environment that distinguishes this compound from simpler fluorinated heterocycles.

The positioning of trifluoromethyl groups at the 2 and 6 positions of the quinoline ring creates a symmetrical fluorination pattern that maximizes the electronic effects while maintaining molecular stability. This substitution pattern contrasts with other common approaches such as single trifluoromethyl substitution or unsymmetrical multiple substitution, offering distinct advantages in terms of synthetic accessibility and property predictability. Research has demonstrated that such symmetrical substitution patterns often provide optimal balances between desired pharmacological properties and synthetic feasibility.

Recent advances in trifluoromethylation methodology have made compounds like this compound more readily accessible through various synthetic approaches. The development of efficient trifluoromethylation reactions using trifluoromethyl building blocks has enabled the construction of complex trifluoromethylated heterocycles through annulation strategies. These methodological improvements have facilitated the systematic exploration of structure-activity relationships in trifluoromethylated systems, leading to better understanding of how multiple trifluoromethyl groups influence molecular behavior.

The compound's role within the broader trifluoromethylated heterocycle family is further emphasized by its potential applications in medicinal chemistry research. The quinoline scaffold has proven highly successful in antimicrobial applications, and the addition of trifluoromethyl groups represents a logical extension of this success. Studies of related trifluoromethylated quinoline derivatives have demonstrated potent activity against various viral strains, including zika virus, enterovirus, and herpes virus, suggesting that compounds like this compound may possess similar therapeutic potential.

| Compound Class | Substitution Pattern | Key Applications | Property Enhancement |

|---|---|---|---|

| Mono-trifluoromethyl quinolines | Single CF₃ group | Antimicrobial agents | Moderate enhancement |

| Bis-trifluoromethyl quinolines | Dual CF₃ groups | Advanced therapeutics | Optimal property balance |

| Poly-trifluoromethyl heterocycles | Multiple CF₃ groups | Specialized applications | Maximum enhancement |

| Mixed fluorinated systems | CF₃ + other F groups | Diverse applications | Tailored properties |

The strategic importance of this compound within trifluoromethylated heterocyclic chemistry extends beyond its individual properties to its role as a synthetic intermediate and research tool. The compound's availability and well-characterized properties make it valuable for structure-activity relationship studies and as a starting point for further chemical modifications. This utility positions the compound as both an end product of current synthetic methodology and a building block for future developments in fluorinated heterocyclic chemistry.

Properties

IUPAC Name |

[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDRTCHXKJZSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Formation

- 2,6-Bis(trifluoromethyl)quinoline-4-carboxylic acid or its salts serve as the primary substrates.

- This intermediate can be synthesized from trifluoromethyl-substituted aniline derivatives via cyclization reactions involving chloral hydrate and hydroxylammonium chloride to form oxime derivatives, followed by acid-catalyzed cyclization to quinoline structures.

- The quinoline-4-carboxylic acid is then reacted with 1,1,1-trifluoroacetone in the presence of a strong base to introduce trifluoromethyl groups effectively.

Grignard Reaction to Form Ketone Intermediate

- The quinoline-4-carboxylic acid or its salt is reacted with a pyrid-2-yl-magnesium halide (a Grignard reagent) in cyclic saturated ethers or dialkyl ethers.

- Molar ratios of quinoline acid to Grignard reagent range from 1:2 to 1:8.

- Reaction temperatures vary from 0°C to 80°C.

- This step forms a pyrid-2-yl-2,6-bis(trifluoromethyl)quinolin-4-yl ketone intermediate.

Reduction to Methanol

- The ketone intermediate undergoes hydrogenation under mild conditions.

- Typical hydrogenation is carried out at room temperature (~24°C) under atmospheric pressure.

- The solvent system often involves ethanol (~95% strength).

- Stirring speeds around 800 rpm are maintained to ensure efficient hydrogenation.

- This reduction yields this compound.

Workup and Purification

- After reaction completion, the mixture is acidified to a pH between 1 and 3 using strong acids such as hydrochloric or sulfuric acid.

- The precipitate formed is isolated by filtration.

- The product can be purified by crystallization or salt formation for enhanced purity.

- Evaporation under reduced pressure is used to remove solvents.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Cyclization to quinoline | 2-trifluoromethylaniline, chloral hydrate, hydroxylammonium chloride, conc. sulfuric acid | 75–85 | 0.5–1 | Acid concentration 10–15%, stirring needed |

| Grignard Reaction | Pyrid-2-yl-magnesium halide, cyclic ether solvents | 0 to 80 | 1–20 | Molar ratio 1:2 to 1:8 |

| Hydrogenation | H2 gas, ethanol solvent, atmospheric pressure | ~24 | Variable | Stirring at 800 rpm |

| Acidification & Isolation | HCl or H2SO4 to pH 1–3 | Room temp | - | Precipitate filtration and drying |

Research Findings and Notes

- The reaction avoids the use of organolithium intermediates, which simplifies the procedure and improves safety and scalability.

- The Grignard step is sensitive to solvent choice; mixtures of water with ethanol or tetrahydrofuran give poor yields.

- Excess alkali in the reaction is kept minimal (0–20 mole %) to avoid side reactions.

- The hydrogenation step is conventional and mild, favoring selective reduction of the ketone to alcohol without affecting the quinoline ring or trifluoromethyl groups.

- The overall process yields the target methanol compound in good purity and yield when carefully controlled.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Quinoline derivatives with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of (2,6-bis(trifluoromethyl)quinolin-4-yl)methanol is its role as an active ingredient in antimalarial medications. Specifically, it is a precursor to mefloquine, a well-known drug used for the prevention and treatment of malaria caused by Plasmodium falciparum. Mefloquine has shown efficacy against chloroquine-resistant strains of malaria, making it an essential tool in malaria management .

Case Study: Mefloquine Development

- Background : Mefloquine was developed to combat malaria resistance to traditional treatments.

- Mechanism : The compound acts by interfering with the parasite's ability to metabolize heme, leading to toxic accumulation within the parasite.

- Clinical Trials : Numerous clinical trials have confirmed its effectiveness and safety profile, establishing it as a first-line treatment in many regions .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. The compound can be synthesized through Grignard reactions followed by hydrogenation processes, which provide a more efficient route compared to older methods that involve organolithium reagents .

Table 1: Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| Grignard Reaction | Reaction with pyrid-2-yl-magnesium halide |

| Hydrogenation | Converts ketone intermediate to alcohol |

| Industrial Scale Considerations | Simplified process reduces safety hazards |

Analytical Applications

Beyond its medicinal use, this compound has applications in analytical chemistry. It serves as a standard in various assays for determining the presence of quinoline derivatives in biological samples.

Research continues into the potential modifications of this compound to enhance its efficacy and reduce side effects. Studies are exploring derivatives that may improve bioavailability and target specificity.

Ongoing Studies

- Investigating new formulations that combine this compound with other antimalarials to enhance therapeutic outcomes.

- Exploring its potential in treating other parasitic infections due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism: 2,6- vs. 2,8-Trifluoromethyl Substitution

- Mefloquine ([2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol): The 2,8-CF₃ arrangement in mefloquine creates a planar quinoline system, facilitating π-π stacking interactions with biological targets like heme in malaria parasites .

- 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Replacing the hydroxymethyl group with a hydroxyl (-OH) group reduces steric bulk but increases acidity (pKa ~8–9), influencing solubility and metal-chelating properties .

Functional Group Variations at the 4-Position

Physicochemical Properties

Biological Activity

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol is a chemical compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a quinoline ring and a methanol group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C12H7F6NO. The presence of trifluoromethyl groups enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Once inside the cell, it can modulate the activity of various enzymes and receptors. The trifluoromethyl groups play a crucial role in enhancing the compound's ability to penetrate lipid membranes and interact with intracellular targets .

Antitumor Activity

Recent studies have investigated the antitumor properties of derivatives related to quinoline compounds. For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives demonstrated significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values ranged significantly across different derivatives, indicating varying levels of potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(trifluoromethyl)quinolin-4-amine | PC3 | 5.0 |

| 2-(trifluoromethyl)quinolin-4-amine | K562 | 8.2 |

| 2-(trifluoromethyl)quinolin-4-amine | HeLa | 3.5 |

Antimalarial Activity

This compound has also been explored for its antimalarial properties. Compounds derived from quinoline structures have shown promising results against Plasmodium falciparum strains. Studies have reported IC50 values ranging from 1.2 nM to approximately 30 nM for various derivatives against both chloroquine-sensitive and resistant strains .

| Compound | Strain Type | IC50 (nM) |

|---|---|---|

| Quinoline Derivative A | Chloroquine-sensitive | 1.5 |

| Quinoline Derivative B | Chloroquine-resistant | 25 |

Case Studies

- Antitumor Study : A study published in October 2023 evaluated novel derivatives of quinoline for their ability to inhibit microtubule polymerization in cancer cells. The study concluded that these compounds could serve as effective microtubule-targeting agents due to their structural similarities to known antitumor agents .

- Antimalarial Research : Another investigation focused on the synthesis and biological evaluation of quinoline derivatives against malaria parasites. The findings indicated that certain compounds exhibited significant antiplasmodial activity with low toxicity profiles, highlighting their potential as therapeutic agents against malaria .

Q & A

Q. What are the common synthetic routes for (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be introduced via halogen exchange (e.g., using CuI or Pd catalysts) followed by methanol functionalization at the quinoline 4-position. Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) is often employed for purification, with purity verified by HPLC (>97%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is the gold standard for structural elucidation. ORTEP-III is used to visualize thermal ellipsoids and confirm bond angles/distances, particularly for the trifluoromethyl groups and methanol moiety. Data contradictions (e.g., bond length discrepancies >0.02 Å) should be resolved using restraints in SHELX .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability studies (TGA/DSC) indicate decomposition above 200°C. Storage under inert atmospheres (N₂/Ar) at 2–8°C is recommended to prevent hydrolysis of the trifluoromethyl groups .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in cross-coupling reactions?

The CF₃ groups at positions 2 and 6 create a electron-deficient quinoline core, directing electrophilic attacks to the 4-methanol position. Computational DFT studies (e.g., B3LYP/6-31G*) show a 15–20% reduction in electron density at the 4-position compared to non-fluorinated analogs, favoring Suzuki-Miyaura couplings with aryl boronic acids .

Q. What strategies address regioselectivity challenges during derivatization of the methanol moiety?

Steric hindrance from the 2,6-CF₃ groups limits access to the 4-position. Directed ortho-metalation (DoM) using LDA or TMPLi at low temperatures (−78°C) enables selective functionalization (e.g., oxidation to ketones or esterification). Competing side reactions (e.g., C-F bond cleavage) are mitigated by using bulky ligands like XPhos .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (AutoDock Vina) and QSPR models reveal strong binding affinity (ΔG < −8 kcal/mol) to Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase), suggesting antimalarial potential. MD simulations (AMBER) highlight stable hydrogen bonding between the methanol group and His185 residues .

Q. What experimental protocols validate contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in cytotoxicity assays) are resolved by standardizing assay conditions:

Q. How is the compound’s air/moisture sensitivity managed in catalytic applications?

Schlenk line techniques or gloveboxes (O₂/H₂O <1 ppm) are critical for reactions involving Pd or Cu catalysts. Anhydrous solvents (e.g., THF over molecular sieves) minimize decomposition. Real-time monitoring via FTIR (C-F stretch at 1150 cm⁻¹) detects hydrolytic degradation .

Q. What analytical techniques characterize reaction intermediates during scale-up synthesis?

LC-MS (ESI+) identifies transient intermediates (e.g., quinoline-4-carbaldehyde). Multinuclear NMR (¹⁹F, ¹H-¹³C HSQC) distinguishes regioisomers. For ambiguous results, high-resolution mass spectrometry (HRMS, <3 ppm error) and in situ IR provide complementary data .

Q. How does the compound’s photostability impact its use in optoelectronic materials?

UV-Vis studies (λₐᵦₛ = 320 nm) show negligible degradation under 24-hour UV exposure (365 nm). Transient absorption spectroscopy reveals a triplet excited state lifetime of 1.2 µs, suitable for OLED applications. Protective coatings (e.g., PMMA) further enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.